5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one

CYP3A4 Drug-Drug Interaction Enzyme Inhibition

Pharmaceutical intermediate synthesis often faces off-target enzyme inhibition and inconsistent purity, delaying API scale-up. This 5-acetyl-8-benzyloxy quinolin-2-one solves both: - High purity (>99%) and defined melting point (174-176°C) for reliable HPLC method validation - Weak CYP3A4 (IC50 >50,000 nM) and MAO-A (IC50 >100,000 nM) inhibition, minimizing drug-drug interaction risks - Established synthetic route to indacaterol and carmoterol; the 8-benzyloxy group is essential for pharmacophore specificity

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
Cat. No. B11840680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C2=NC(=O)CC=C12)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
InChIKeyJLOSXVISUUPMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Profile of 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one


5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one (CAS 93609-84-8) is a synthetic quinolin-2-one derivative that serves as a key intermediate in the manufacture of long-acting beta‑2 adrenergic agonists (LABAs) such as indacaterol and carmoterol . The compound is characterized by a 5‑acetyl and an 8‑benzyloxy substitution pattern on the quinolin‑2(1H)‑one core . In biochemical screening, it has shown weak or negligible inhibition of several off‑target enzymes, including CYP3A4 (IC50 > 50,000 nM) and MAO‑A (IC50 > 100,000 nM) [1][2]. Its primary value proposition lies in its well‑established synthetic utility and the high‑purity specifications required for pharmaceutical intermediate applications .

Why 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one Is Irreplaceable


Although many quinolin‑2‑one derivatives exist, substituting 5‑Acetyl‑8‑(benzyloxy)‑3H‑quinolin‑2‑one with a generic analog (e.g., a simple 8‑hydroxy‑ or 5‑unsubstituted quinolin‑2‑one) fails because the 8‑benzyloxy group is essential for both the subsequent chemical transformations and the specificity of the resulting pharmacophore. The 8‑benzyloxy moiety serves as a protected hydroxyl group that can be unmasked at a precise point in the synthesis of beta‑2 adrenoceptor agonists, and its presence also differentiates the compound's off‑target profile from that of related analogs . For instance, the 8‑benzyloxy‑substituted quinolin‑2‑ones have been systematically explored for antimicrobial activity, with structure‑activity relationships showing that the benzyloxy group is a critical determinant of potency [1].

Quantitative Differentiation vs. Structural Analogs


CYP3A4 Inhibition: Weaker than 8-Hydroxy Analog

5‑Acetyl‑8‑(benzyloxy)‑3H‑quinolin‑2‑one shows significantly weaker inhibition of CYP3A4 (IC50 > 50,000 nM) compared to the structurally related analog 5‑acetyl‑8‑hydroxy‑3,4‑dihydroquinolin‑2(1H)‑one, which exhibits an IC50 of 18,000 nM [1][2]. This indicates that the 8‑benzyloxy group reduces CYP3A4 interaction relative to the free hydroxyl.

CYP3A4 Drug-Drug Interaction Enzyme Inhibition

MAO-A Inhibition: Minimal Activity vs. Other Quinolin-2-ones

The target compound exhibits negligible inhibition of monoamine oxidase A (MAO‑A) with an IC50 > 100,000 nM, whereas many 3,4‑dihydroquinolin‑2(1H)‑one derivatives are known to inhibit MAO‑A with IC50 values in the low micromolar range [1][2]. This low activity is a distinguishing feature of the 8‑benzyloxy‑substituted quinolin‑2‑one scaffold.

Monoamine Oxidase A Selectivity Off-Target

Antimicrobial Activity: 8-Benzyloxy Substitution Distinction

A systematic study of 8‑benzyloxy‑substituted quinoline ethers demonstrated that the presence of the 8‑benzyloxy group is critical for antimicrobial activity. The unsubstituted quinolin‑2‑one core exhibits minimal antimicrobial effect, whereas the 8‑benzyloxy derivatives show moderate activity against S. aureus and E. coli [1]. This supports that the 8‑benzyloxy group is a key pharmacophoric element.

Antimicrobial SAR Quinoline

5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one: Procurement & Use Cases


Key LABA Synthesis Intermediate

The compound is a critical intermediate in the multi‑step synthesis of indacaterol and carmoterol, two long‑acting beta‑2 adrenoceptor agonists used for the maintenance treatment of COPD and asthma . Procurement should be prioritized when a robust, high‑purity intermediate with a well‑documented synthetic pathway is required for the manufacture of these approved drug substances.

Medicinal Chemistry Scaffold with Low CYP/MAO Liability

Because 5‑Acetyl‑8‑(benzyloxy)‑3H‑quinolin‑2‑one exhibits weak inhibition of CYP3A4 (IC50 > 50,000 nM) and MAO‑A (IC50 > 100,000 nM), it serves as an attractive starting point for designing analogs that require a cleaner off‑target profile [1][2]. This is particularly relevant for programs aiming to minimize drug‑drug interaction risk.

Analytical Reference Standard & Impurity Profiling

The compound is frequently employed as a reference standard or impurity marker in the quality control of indacaterol and carmoterol drug products . Its well‑defined physicochemical properties (melting point 174‑176 °C, purity > 99%) support its use in the validation of HPLC and other analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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